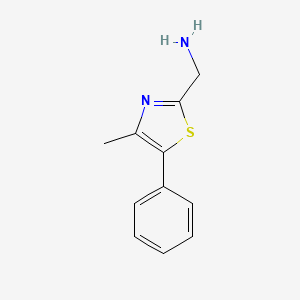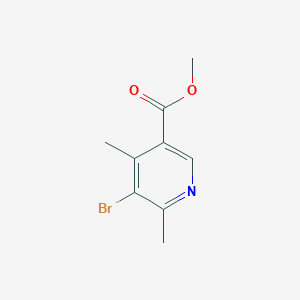
2-(4-(Pyrrolidin-1-ylmethyl)phenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyrrolidin-1-ylmethyl)phenyl)acetic acid hydrochloride is a compound that features a pyrrolidine ring attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-ylmethyl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-(Pyrrolidin-1-ylmethyl)phenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
科学的研究の応用
2-(4-(Pyrrolidin-1-ylmethyl)phenyl)acetic acid hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-(Pyrrolidin-1-ylmethyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(4-(Hydroxymethyl)phenyl)pyrrolidine
- 2-(4-(Methoxymethyl)phenyl)pyrrolidine
- 2-(4-(Ethylmethyl)phenyl)pyrrolidine
Uniqueness
2-(4-(Pyrrolidin-1-ylmethyl)phenyl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
2-[4-(pyrrolidin-1-ylmethyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H |
InChIキー |
RIQARRYTKUCFAB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)






